
(S)-3,5,5-Trimethylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3,5,5-Trimethylpyrrolidin-2-one is a chiral organic compound with a pyrrolidinone core structure. This compound is characterized by the presence of three methyl groups at the 3rd and 5th positions of the pyrrolidinone ring, making it a highly substituted derivative. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,5,5-Trimethylpyrrolidin-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 3,5,5-trimethyl-2-pyrrolidinone with a chiral catalyst to ensure the desired stereochemistry. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may be carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Catalysts and reagents are carefully selected to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (S)-3,5,5-Trimethylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom or the carbon atoms of the pyrrolidinone ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base such as triethylamine.
Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the pyrrolidinone ring.
Scientific Research Applications
(S)-3,5,5-Trimethylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-3,5,5-Trimethylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
®-3,5,5-Trimethylpyrrolidin-2-one: The enantiomer of the compound with the opposite stereochemistry.
3,5,5-Trimethylpyrrolidin-2-one: The racemic mixture containing both (S)- and ®-enantiomers.
Other Pyrrolidinones: Compounds with different substituents on the pyrrolidinone ring, such as 3-methylpyrrolidin-2-one or 5-methylpyrrolidin-2-one.
Uniqueness: (S)-3,5,5-Trimethylpyrrolidin-2-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its high degree of substitution and chiral nature make it a valuable compound in asymmetric synthesis and chiral resolution studies.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(3S)-3,5,5-trimethylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO/c1-5-4-7(2,3)8-6(5)9/h5H,4H2,1-3H3,(H,8,9)/t5-/m0/s1 |
InChI Key |
JJXUKXQTFKDOSH-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@H]1CC(NC1=O)(C)C |
Canonical SMILES |
CC1CC(NC1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


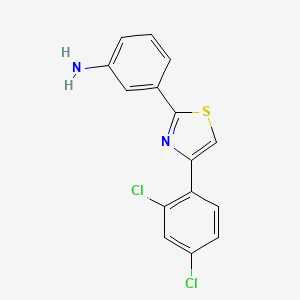
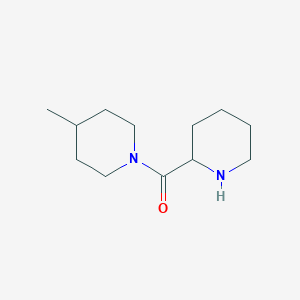
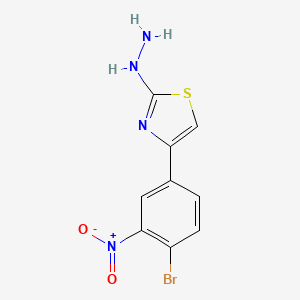
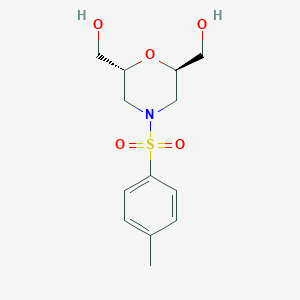
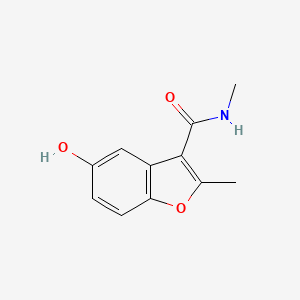
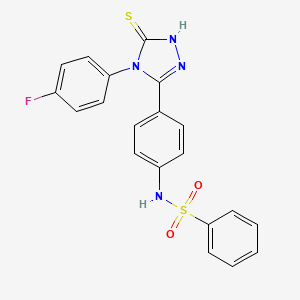
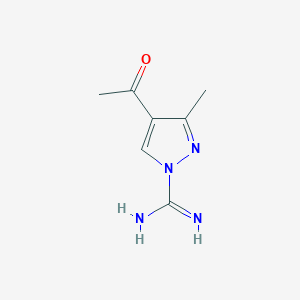
![5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B11766712.png)
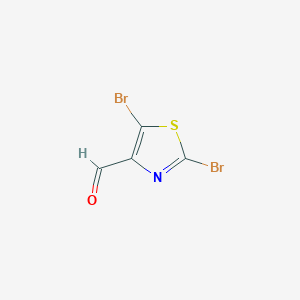

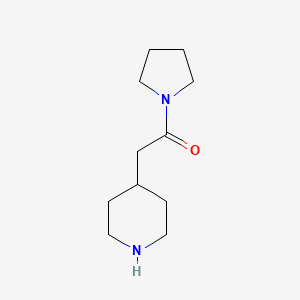
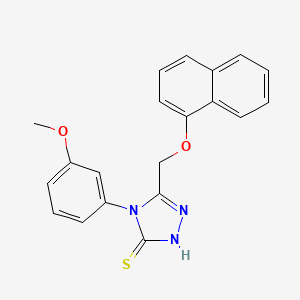
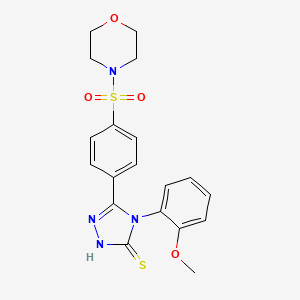
![6-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11766749.png)
